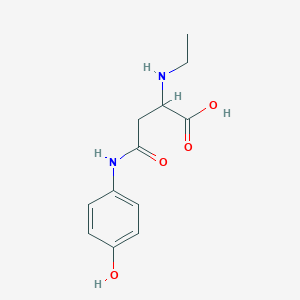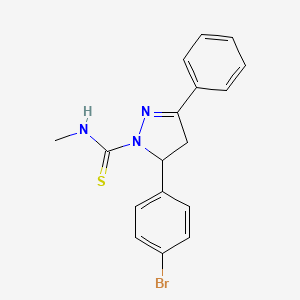![molecular formula C26H16F6N2O5 B2505847 3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-62-7](/img/structure/B2505847.png)
3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. Benzofuran and 2,3-dihydrobenzofuran scaffolds, which are part of this compound, are known to be core components in many biologically active natural and synthetic compounds, including approved drugs .
Synthesis Analysis
The synthesis of compounds based on benzofuran and 2,3-dihydrobenzofuran scaffolds can be achieved through efficient synthetic protocols. These protocols typically involve the use of commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines. The selection of building blocks is crucial to achieve variation in physicochemical properties, which can lead to the creation of lead-like compounds with a range of molecular weights and calculated octanol/water partition coefficients .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized by various spectroscopic methods, including FT-IR, NMR (1H and 13C), MS, and UV-visible spectra. X-ray crystallography can provide detailed information about the crystal system, space group, and conformation of the molecule. For instance, a related compound with a pyrazole derivative was found to crystallize in the triclinic crystal system and exhibited a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
Compounds with benzofuran units can undergo a variety of chemical reactions. For example, bis(enaminone) linked to benzofuran units via a piperazine spacer can react with 2-cyanothioacetamide to yield pyridine-thione derivatives. Further reactions with iodomethane can lead to methylthiopyridine derivatives, and subsequent reactions with hydrazine hydrate can produce amino-pyrazolopyridine derivatives. These reactions can be regioselective, and their outcomes can be predicted using computational tools such as DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds based on benzofuran and 2,3-dihydrobenzofuran scaffolds can be varied by the choice of substituents. These properties include molecular weight, partition coefficients, and the ability to form intermolecular hydrogen bonds, which can contribute to the stability of the molecular structure. Computational methods can be used to predict the electrophilic and nucleophilic regions of the molecular surface, as well as nonlinear optical properties based on polarizability and hyperpolarizability values .
Scientific Research Applications
Synthesis and Chemical Characterization
Benzofuran derivatives are synthesized through various chemical reactions, providing a foundation for understanding the chemical behavior and properties of related compounds. For instance, studies have detailed the synthesis of benzofuran and 2,3-dihydrobenzofuran scaffolds as core components in a wide array of biologically active compounds, including drugs (Liena Qin et al., 2017). This research highlights the versatility of benzofuran derivatives in synthesizing libraries of compounds with varied physicochemical properties, which could include the compound .
Biological Activity and Drug Development
Benzofuran derivatives have been investigated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For example, novel benzodifuranyl compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). Similarly, benzofuran-based compounds have been evaluated for their antimicrobial properties against various pathogens (M. Idrees et al., 2020). These studies suggest that the compound of interest could potentially be researched for its biological activities, contributing to the development of new therapeutic agents.
Material Science and Polymer Chemistry
In the field of material science, benzofuran derivatives are explored for their application in polymer chemistry. Research into the performance improvement of polybenzoxazine by alloying with polyimide has shown that benzofuran components can enhance the thermal and mechanical properties of polymers (T. Takeichi et al., 2005). This indicates that the compound could also find applications in the development of new materials with improved properties for industrial use.
properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F6N2O5/c27-25(28,29)14-9-13(10-15(11-14)26(30,31)32)23(35)34-21-17-3-1-2-4-18(17)39-22(21)24(36)33-16-5-6-19-20(12-16)38-8-7-37-19/h1-6,9-12H,7-8H2,(H,33,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTRAPGGIJMWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

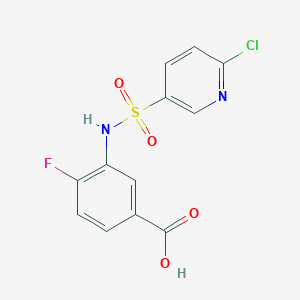
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)


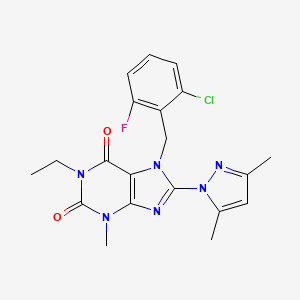
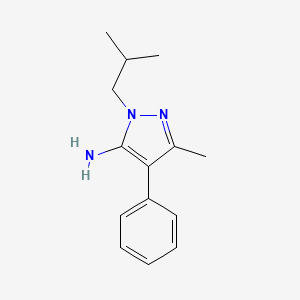
![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
